molecular formula C10H12N2O B11768969 1-phenyltetrahydropyridazin-3(2H)-one CAS No. 7190-52-5

1-phenyltetrahydropyridazin-3(2H)-one

Cat. No.: B11768969
CAS No.: 7190-52-5
M. Wt: 176.21 g/mol
InChI Key: XHYBFCBDMIPDON-UHFFFAOYSA-N
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Description

1-phenyltetrahydropyridazin-3(2H)-one is a heterocyclic compound featuring a six-membered ring with nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-phenyltetrahydropyridazin-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the reaction of phenylhydrazine with maleic anhydride, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-phenyltetrahydropyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridazines, tetrahydropyridazines, and other functionalized derivatives .

Scientific Research Applications

1-phenyltetrahydropyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Research indicates its potential use in developing treatments for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-phenyltetrahydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 1-phenyltetrahydropyridazin-3(2H)-one is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

7190-52-5

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-phenyldiazinan-3-one

InChI

InChI=1S/C10H12N2O/c13-10-7-4-8-12(11-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13)

InChI Key

XHYBFCBDMIPDON-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN(C1)C2=CC=CC=C2

Origin of Product

United States

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